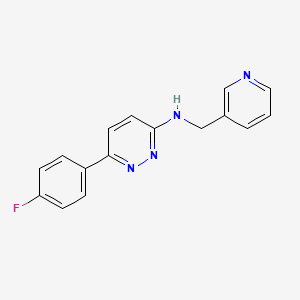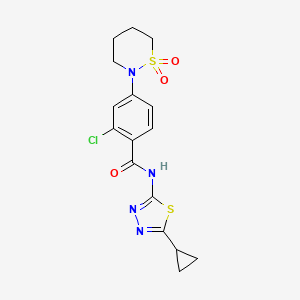![molecular formula C16H22N4O3S2 B12180623 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12180623.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a sulfone group. It has been studied for its ability to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which are important in various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves multiple steps. The process typically starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfone group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfone group, converting it back to a sulfide.
Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction can yield sulfides. Substitution reactions can introduce various functional groups onto the thiazole and pyrazole rings .
科学研究应用
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a chemical probe to study the activation of GIRK channels.
Biology: The compound is employed in research to understand the physiological roles of GIRK channels in various tissues, including the brain and heart.
Medicine: It has potential therapeutic applications in treating conditions such as pain, epilepsy, and anxiety by modulating GIRK channel activity.
Industry: The compound can be used in the development of new pharmaceuticals targeting GIRK channels
作用机制
The compound exerts its effects by activating GIRK channels, which are involved in regulating cellular excitability. The activation of these channels leads to an influx of potassium ions, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. This mechanism is particularly important in the brain, where GIRK channels play a role in modulating neurotransmitter release and neuronal firing patterns .
相似化合物的比较
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar core structure but differ in the functional groups attached to the pyrazole and thiazole rings.
Urea-based GIRK channel activators: These compounds also activate GIRK channels but have different structural features and may exhibit different pharmacokinetic properties.
Uniqueness
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of a sulfone group with a thiazole and pyrazole ring system. This unique structure contributes to its potent and selective activation of GIRK1/2 channels, making it a valuable tool in both research and potential therapeutic applications .
属性
分子式 |
C16H22N4O3S2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H22N4O3S2/c1-9(2)15-14(17-11(4)24-15)16(21)18-13-7-10(3)19-20(13)12-5-6-25(22,23)8-12/h7,9,12H,5-6,8H2,1-4H3,(H,18,21) |
InChI 键 |
VXAWYELDGWFOBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(SC(=N2)C)C(C)C)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180543.png)
![2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12180545.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12180558.png)
![3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12180563.png)

![(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12180571.png)
![6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine](/img/structure/B12180582.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12180589.png)
![[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12180602.png)
![N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12180608.png)

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12180627.png)
![N-(6-methylheptan-2-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12180635.png)
![N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B12180641.png)
